3-(2-Propenyl)cyclooctene
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Overview
Description
3-Prop-2-enylcyclooctene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds within the ring structure. This compound is characterized by an eight-membered carbon ring with a prop-2-enyl group attached to it. The presence of the double bond in the prop-2-enyl group introduces a point of unsaturation, making the compound reactive and versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-prop-2-enylcyclooctene can be achieved through several methods. One common approach involves the ring-closing metathesis (RCM) reaction. In this method, a suitable diene precursor undergoes a catalytic reaction in the presence of a ruthenium-based catalyst to form the eight-membered ring structure. The reaction conditions typically include an inert atmosphere, moderate temperatures, and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of 3-prop-2-enylcyclooctene often employs the oligomerization of ethylene. This process involves the combination of small ethylene molecules to form larger cyclic structures. Catalysts, such as metal complexes or zeolite-based catalysts, are used to facilitate the reaction. The resulting product is then purified through distillation or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Prop-2-enylcyclooctene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated cyclooctane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated cyclooctane derivatives.
Substitution: Functionalized cyclooctenes with various substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-prop-2-enylcyclooctene involves its reactivity with various chemical species. The double bond in the prop-2-enyl group allows the compound to participate in cycloaddition reactions, forming stable adducts with other molecules. In bioorthogonal chemistry, the compound reacts rapidly with tetrazines, forming stable covalent bonds that enable the labeling and visualization of biomolecules in complex biological environments .
Comparison with Similar Compounds
Similar Compounds
Cyclooctene: A simpler cycloalkene with an eight-membered ring and a single double bond.
Cyclohexene: A six-membered ring with a double bond, commonly used in organic synthesis.
Cyclopentene: A five-membered ring with a double bond, known for its reactivity in various chemical reactions.
Uniqueness
3-Prop-2-enylcyclooctene is unique due to the presence of the prop-2-enyl group, which introduces additional reactivity and versatility compared to simpler cycloalkenes. This compound’s ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
61141-59-1 |
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Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
3-prop-2-enylcyclooctene |
InChI |
InChI=1S/C11H18/c1-2-8-11-9-6-4-3-5-7-10-11/h2,6,9,11H,1,3-5,7-8,10H2 |
InChI Key |
YTFPTYCWQUMJBX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCCCC=C1 |
Origin of Product |
United States |
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